

# Application of TIGIT Modulators in Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025



A New Frontier in Preclinical Immuno-Oncology and Autoimmune Disease Modeling

## Introduction

The advent of organoid technology has revolutionized preclinical research, offering three-dimensional, self-organizing models that closely recapitulate the pathophysiology of human tissues. When co-cultured with immune cells, organoids provide a powerful platform to study the complex interplay between diseased tissues and the immune system. This is particularly relevant for evaluating the efficacy of immunotherapies. One of the most promising targets in this field is the T-cell immunoglobulin and ITIM domain (TIGIT), an immune checkpoint receptor expressed on T cells and Natural Killer (NK) cells. Modulation of the TIGIT pathway with inhibitory or agonistic antibodies holds significant therapeutic potential for cancer and autoimmune diseases, respectively. This document provides detailed application notes and protocols for utilizing TIGIT modulators in organoid co-culture models.

A preliminary note on terminology: The initial query for "**IT1t**" did not yield specific results in the context of organoid models. It is presumed that this was a typographical error and the intended subject was "TIGIT," a well-researched immune checkpoint inhibitor. All subsequent information pertains to TIGIT.

## **Mechanism of Action of TIGIT**

TIGIT is a co-inhibitory receptor that plays a crucial role in regulating immune responses. It is primarily expressed on activated T cells, regulatory T cells (Tregs), and NK cells. TIGIT



competes with the co-stimulatory receptor CD226 (also known as DNAM-1) for binding to the ligands CD155 (PVR) and CD112 (PVRL2), which are often upregulated on the surface of tumor cells and antigen-presenting cells (APCs).[1][2]

Upon binding to its ligands, TIGIT initiates an inhibitory signaling cascade through its immunoreceptor tyrosine-based inhibitory motif (ITIM) domain. This leads to the suppression of T cell and NK cell effector functions, such as proliferation, cytokine production (e.g., IFN-γ), and cytotoxicity.[1] In the context of cancer, this inhibitory signaling contributes to tumor immune evasion. Conversely, in autoimmune diseases, TIGIT signaling can help to maintain self-tolerance and prevent excessive immune responses.

## **Application in Tumor Organoid Models**

Patient-derived tumor organoids (PDOs) co-cultured with autologous or allogeneic immune cells, such as peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs), are invaluable for assessing the efficacy of TIGIT-blocking antibodies. These models can help to identify patient populations that are most likely to respond to TIGIT-targeted therapies and to study mechanisms of resistance.

## **Experimental Applications:**

- Evaluating Anti-Tumor Efficacy: Assess the ability of anti-TIGIT antibodies to enhance immune cell-mediated killing of tumor organoids.
- Combination Therapies: Investigate the synergistic effects of TIGIT blockade with other immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies.
- Biomarker Discovery: Identify predictive biomarkers of response to TIGIT-targeted therapies by analyzing the genomic and transcriptomic profiles of both the tumor organoids and the immune cells.

## **Quantitative Data from TIGIT Blockade in Cancer Models**

While specific data from TIGIT blockade in organoid co-cultures is emerging, studies using similar 3D spheroid models and T cell co-cultures provide a strong indication of the expected outcomes.



| Parameter                  | Experimental<br>System                                     | Treatment                             | Result                                                                                            | Reference |
|----------------------------|------------------------------------------------------------|---------------------------------------|---------------------------------------------------------------------------------------------------|-----------|
| Tumor Cell Lysis           | Hela/HelaCD155<br>spheroids + anti-<br>MSLN CAR-T<br>cells | anti-TIGIT<br>antibody (10⁴<br>ng/mL) | Significant increase in tumor spheroid lysis over 4 days compared to CAR-T cells alone.           | [3]       |
| IFN-γ Secretion            | anti-MSLN CAR-<br>T cells + tumor<br>cells                 | anti-TIGIT<br>antibody                | Increased IFN-y secretion by CAR-T cells.                                                         | [3]       |
| NK Cell<br>Cytotoxicity    | Lung cancer<br>spheroids + NK<br>cells                     | TIGIT knockout<br>in NK cells         | Enhanced killing of 3D lung cancer spheroids by TIGIT KO NK cells compared to wild-type NK cells. | [4]       |
| Tumor Growth<br>Inhibition | CT26.WT mouse<br>colon carcinoma<br>model                  | anti-TIGIT<br>antibody                | Reduced tumor growth in vivo.                                                                     | [5]       |
| Tumor<br>Regression        | CT26.WT mouse<br>colon carcinoma<br>model                  | anti-TIGIT + anti-<br>PD1 antibodies  | Significant tumor regression and improved survival compared to single-agent treatment.            | [5]       |

# Application in Autoimmune Disease Organoid Models



Organoid models of tissues affected by autoimmune diseases (e.g., intestinal organoids for inflammatory bowel disease) can be co-cultured with immune cells to study disease pathogenesis and evaluate novel therapeutics. In this context, TIGIT agonist antibodies are of particular interest for their potential to restore immune tolerance.

## **Experimental Applications:**

- Modeling Immune-Mediated Tissue Damage: Investigate the role of specific T cell subsets in damaging organoids and how TIGIT agonism can mitigate this effect.
- Evaluating Therapeutic Efficacy: Assess the ability of TIGIT agonist antibodies to suppress inflammatory responses and protect organoids from immune-mediated destruction.
- Mechanism of Action Studies: Elucidate how TIGIT agonists modulate the function of different immune cell populations within the co-culture system, such as promoting the suppressive activity of Tregs.

## Quantitative Data from TIGIT Agonism in Autoimmune Models

Preclinical studies in mouse models of autoimmune diseases have demonstrated the therapeutic potential of enhancing TIGIT signaling.



| Parameter                       | Experimental<br>System                  | Treatment                                     | Result                                                                                  | Reference |
|---------------------------------|-----------------------------------------|-----------------------------------------------|-----------------------------------------------------------------------------------------|-----------|
| Treg<br>Suppressive<br>Function | In vitro T cell<br>suppression<br>assay | anti-human-<br>TIGIT agonistic<br>mAb         | Enhanced<br>suppressive<br>function of naïve<br>regulatory T<br>cells.                  | [6]       |
| Tfh and Tph Cell<br>Activation  | In vitro T cell<br>activation assay     | anti-human-<br>TIGIT agonistic<br>mAb         | Suppressed activation of T follicular helper (Tfh) and T peripheral helper (Tph) cells. | [6]       |
| Disease<br>Amelioration         | Mouse models of autoimmune disease      | TIGIT-Ig fusion protein or agonist antibodies | Alleviation of disease symptoms.                                                        | [2]       |

## **Experimental Protocols**

# Protocol 1: Establishment of a Tumor Organoid-Immune Cell Co-Culture System

This protocol outlines the general steps for establishing a co-culture of patient-derived tumor organoids with peripheral blood mononuclear cells (PBMCs).

### Materials:

- · Patient-derived tumor organoids
- Patient-matched PBMCs
- Organoid culture medium
- T-cell culture medium (e.g., ImmunoCult™-XF T Cell Expansion Medium)
- Matrigel®



- · Gentle Cell Dissociation Reagent
- · 96-well plates

#### Procedure:

- Organoid Culture: Culture and expand patient-derived tumor organoids according to standard protocols.
- PBMC Isolation and Activation: Isolate PBMCs from patient blood using Ficoll-Paque density gradient centrifugation. Activate T cells within the PBMC population using anti-CD3/CD28 antibodies for 2-3 days prior to co-culture.
- Organoid Preparation: Harvest mature organoids and dissociate them into smaller fragments using a gentle cell dissociation reagent.
- Co-culture Seeding: a. Prepare a co-culture medium by mixing organoid culture medium and T-cell culture medium at a 1:1 ratio. b. Resuspend the organoid fragments and activated PBMCs in the co-culture medium at the desired effector-to-target (E:T) ratio (e.g., 10:1, 25:1). c. Embed the cell suspension in Matrigel® and seed into a 96-well plate.
- Incubation: Incubate the co-culture plate at 37°C and 5% CO2. Refresh the medium every 2-3 days.

# Protocol 2: Assessment of TIGIT Blockade on T-cell Mediated Killing of Tumor Organoids

### Materials:

- Established tumor organoid-immune cell co-culture (from Protocol 1)
- Anti-TIGIT blocking antibody
- Isotype control antibody
- Cell viability assay (e.g., CellTiter-Glo® 3D)
- Flow cytometer



- Antibodies for flow cytometry (e.g., anti-CD8, anti-IFN-y, anti-Granzyme B)
- ELISA kit for IFN-y

#### Procedure:

- Treatment: Add the anti-TIGIT blocking antibody or an isotype control antibody to the coculture wells at various concentrations.
- Organoid Viability Assessment: After a defined incubation period (e.g., 72-96 hours), measure organoid viability using a luminescence-based cell viability assay.
- Immune Cell Function Analysis (Flow Cytometry): a. Carefully recover the immune cells from the co-culture wells. b. Stain the cells with fluorescently labeled antibodies against T cell surface markers and intracellular effector molecules (e.g., IFN-γ, Granzyme B). c. Analyze the percentage of activated and cytotoxic T cells by flow cytometry.
- Cytokine Secretion Analysis (ELISA): a. Collect the supernatant from the co-culture wells. b.
   Measure the concentration of secreted IFN-y using an ELISA kit.

# Signaling Pathways and Visualizations TIGIT Signaling Pathway

The following diagram illustrates the key interactions and inhibitory signaling of the TIGIT pathway.



### **TIGIT Signaling Pathway** Therapeutic Intervention Anti-TIGIT Antibody (Blockade) TIGIT Agonist Antibody Blocks Binding Activates Signaling T Cell / NK Cell Phosphorylation ITIM Domain CD226 (DNAM-1) High Affinity Binding Lower Affinity Binding Inhibition Activation Binding (Competition with TIGIT) Binding APC / Tumor Cell Effector Function (Cytotoxicity, Cytokine Release)



### Workflow for TIGIT Blockade in Organoid Co-Culture



Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. researchgate.net [researchgate.net]



- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mereobiopharma.com [mereobiopharma.com]
- 6. Anti-human-TIGIT agonistic antibody ameliorates autoimmune diseases by inhibiting Tfh and Tph cells and enhancing Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of TIGIT Modulators in Organoid Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146086#application-of-it1t-in-organoid-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com